molecular formula C8H16O2 B135065 5,6-Epoxyoctan-1-ol CAS No. 158669-74-0

5,6-Epoxyoctan-1-ol

Cat. No. B135065
M. Wt: 144.21 g/mol
InChI Key: OUVPDVHDVYVBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Epoxyoctan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 5,6-Epoxyoctan-1-ol is not well understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as DNA, RNA, and proteins. This leads to the formation of covalent adducts, which can cause DNA damage and cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5,6-Epoxyoctan-1-ol are largely unknown. However, studies have shown that it can induce DNA damage and cell death in cancer cells. It has also been shown to have antifungal and antimicrobial activities.

Advantages And Limitations For Lab Experiments

The advantages of using 5,6-Epoxyoctan-1-ol in lab experiments include its high reactivity, chiral nature, and potential applications in various fields. However, its limitations include its toxicity, instability, and potential for side reactions.

Future Directions

There are several future directions for the study of 5,6-Epoxyoctan-1-ol. One area of research is the development of new synthetic methods for the preparation of enantiomerically pure 5,6-Epoxyoctan-1-ol. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Additionally, the study of its mechanism of action and biochemical and physiological effects can provide insights into its potential applications in various fields.

Synthesis Methods

The synthesis of 5,6-Epoxyoctan-1-ol involves the reaction of 1-octene with m-chloroperbenzoic acid (m-CPBA) in the presence of a solvent such as dichloromethane or chloroform. The reaction yields a mixture of 5,6-Epoxyoctan-1-ol and its regioisomer, 6,7-Epoxyoctan-1-ol. The two compounds can be separated using column chromatography or fractional distillation.

Scientific Research Applications

5,6-Epoxyoctan-1-ol has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, it is used as a chiral building block for the synthesis of complex molecules. In material science, it is used as a monomer for the synthesis of epoxy resins with high thermal stability and mechanical strength. In medicinal chemistry, it is used as a starting material for the synthesis of bioactive compounds with potential anticancer, antifungal, and antimicrobial activities.

properties

CAS RN

158669-74-0

Product Name

5,6-Epoxyoctan-1-ol

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4-(3-ethyloxiran-2-yl)butan-1-ol

InChI

InChI=1S/C8H16O2/c1-2-7-8(10-7)5-3-4-6-9/h7-9H,2-6H2,1H3

InChI Key

OUVPDVHDVYVBBF-UHFFFAOYSA-N

SMILES

CCC1C(O1)CCCCO

Canonical SMILES

CCC1C(O1)CCCCO

synonyms

Oxiranebutanol, 3-ethyl- (9CI)

Origin of Product

United States

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